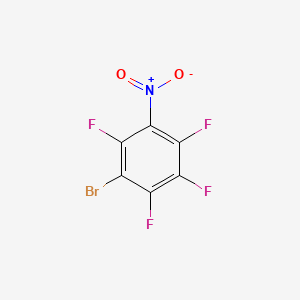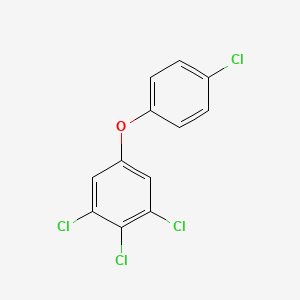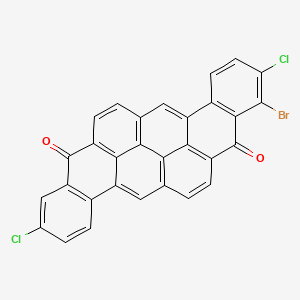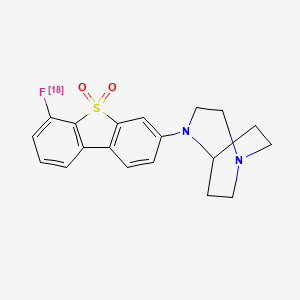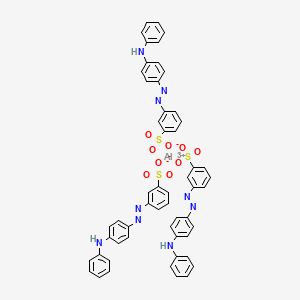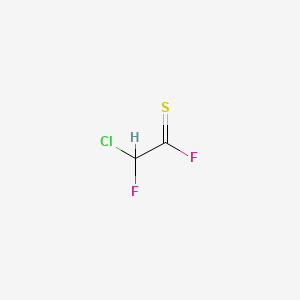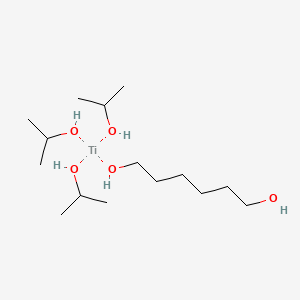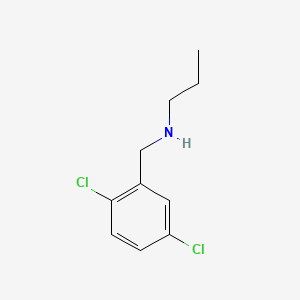
Cadmium diisobutyl dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium diisobutyl dimaleate is a chemical compound with the molecular formula C8H12CdO4 It is a cadmium salt of diisobutyl dimaleate, characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium diisobutyl dimaleate can be synthesized through a reaction between cadmium oxide (CdO) and diisobutyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cadmium oxide and diisobutyl maleate are combined. The process involves precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium diisobutyl dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and other reduced species.
Substitution: The maleate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other oxidized species.
Reduction: Cadmium metal (Cd) and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium diisobutyl dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized coatings, pigments, and other industrial materials.
Mecanismo De Acción
The mechanism by which cadmium diisobutyl dimaleate exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and other cellular responses. The compound’s molecular targets include metalloproteins and other metal-binding biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cadmium acetate: Another cadmium salt with different ligands.
Cadmium chloride: A commonly used cadmium compound with distinct properties.
Cadmium sulfate: Used in various industrial applications.
Uniqueness
Cadmium diisobutyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and industrial coatings highlight its versatility compared to other cadmium compounds.
Propiedades
Número CAS |
97259-82-0 |
|---|---|
Fórmula molecular |
C16H22CdO8 |
Peso molecular |
454.75 g/mol |
Nombre IUPAC |
cadmium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Cd/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b4-3+;4-3-; |
Clave InChI |
DWEVQUURSGETLQ-OHSCNOFNSA-L |
SMILES isomérico |
CC(C)COC(=O)/C=C/C(=O)[O-].CC(C)COC(=O)/C=C\C(=O)[O-].[Cd+2] |
SMILES canónico |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


